2-Cyclopentanesulfonyl-4-methyl-phenylamine
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Overview
Description
2-Cyclopentanesulfonyl-4-methyl-phenylamine is an organic compound that belongs to the class of sulfonamides It features a cyclopentane ring attached to a sulfonyl group, which is further connected to a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentanesulfonyl-4-methyl-phenylamine typically involves multiple steps. One common approach starts with the sulfonation of cyclopentane to introduce the sulfonyl group. This is followed by the attachment of the sulfonyl group to a 4-methyl-phenylamine through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentanesulfonyl-4-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
2-Cyclopentanesulfonyl-4-methyl-phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopentanesulfonyl-4-methyl-phenylamine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A simpler structure with similar biological activity.
4-Methylsulfonylphenylamine: Shares the sulfonyl and phenylamine groups but lacks the cyclopentane ring.
2-(4-Methylsulfonylphenyl)indole: Contains an indole ring instead of a cyclopentane ring, offering different chemical properties
Uniqueness
2-Cyclopentanesulfonyl-4-methyl-phenylamine is unique due to its combination of a cyclopentane ring with a sulfonyl-phenylamine structure.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-cyclopentylsulfonyl-4-methylaniline |
InChI |
InChI=1S/C12H17NO2S/c1-9-6-7-11(13)12(8-9)16(14,15)10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 |
InChI Key |
IIBVBCPRWUHKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)C2CCCC2 |
Origin of Product |
United States |
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